Cas no 64280-47-3 ((2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one)
![(2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one structure](https://fr.kuujia.com/scimg/cas/64280-47-3x500.png)
64280-47-3 structure
Nom du produit:(2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one
Numéro CAS:64280-47-3
Le MF:C25H22O10
Mégawatts:482.436188220978
CID:508881
(2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one Propriétés chimiques et physiques
Nom et identifiant
-
- 7H-1,4-Dioxino[2,3-c]xanthen-7-one,2,3-dihydro-8-hydroxy-3-(5-hydroxy-2,4-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-,(2S,3S)- (9CI)
- (2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one
- 7H-1,4-Dioxino[2,3-c]xanthen-7-one,2,3-dihydro-8-hydroxy-3-(5-hydroxy-2,4-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-,(2S-trans)-
- Cadensin B
- (2S)-2,3-Dihydro-8-hydroxy-3alpha-(5-hydroxy-2,4-dimethoxyphenyl)-2beta-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one
- CID 101288384
- 7H-1,4-Dioxino[2,3-c]xanthen-7-one, 2,3-dihydro-8-hydroxy-3-(5-hydroxy-2,4-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-, (2S,3S)- (9CI)
-
- Piscine à noyau: 1S/C25H22O10/c1-30-16-9-17(31-2)14(28)7-11(16)22-19(10-26)34-25-23-12(8-18(32-3)24(25)35-22)21(29)20-13(27)5-4-6-15(20)33-23/h4-9,19,22,26-28H,10H2,1-3H3/t19-,22-/m0/s1
- La clé Inchi: MOHMOMXDPCQWAD-UGKGYDQZSA-N
- Sourire: O1C2C(=CC3C(C4C(=CC=CC=4OC=3C=2O[C@@H](CO)[C@@H]1C1C=C(C(=CC=1OC)OC)O)O)=O)OC
Propriétés calculées
- Qualité précise: 482.121
- Masse isotopique unique: 482.121
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 5
- Complexité: 750
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 133
- Le xlogp3: 1.559
(2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one Littérature connexe
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
64280-47-3 ((2S)-2,3-Dihydro-8-hydroxy-3α-(5-hydroxy-2,4-dimethoxyphenyl)-2β-(hydroxymethyl)-5-methoxy-7H-1,4-dioxino[2,3-c]xanthen-7-one) Produits connexes
- 922908-70-1(2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide)
- 1602980-99-3(3-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol)
- 2172019-53-1(N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide)
- 1210666-33-3({3-(benzyloxy)-4-methoxyphenylmethyl}(prop-2-yn-1-yl)amine)
- 2549054-45-5(3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole)
- 960078-90-4((2-Bromoethyl)cyclobutane)
- 1806813-32-0(Ethyl 2-amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxylate)
- 2034417-18-8(2-{2-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl-2-oxoethyl}-2,3-dihydropyridazin-3-one)
- 1361589-75-4(2,4-Bis(2,3,6-trichlorophenyl)-3-iodo-6-(trifluoromethyl)pyridine)
- 2227911-54-6(tert-butyl N-{2-(2R)-2-hydroxypropyl-5-methoxyphenyl}carbamate)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
